5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

145.17 g/mol |

IUPAC Name |

4-hydroxy-3-methyl-2-(2,2,2-trideuterioethyl)-2H-furan-5-one |

InChI |

InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3/i1D3 |

InChI Key |

IUFQZPBIRYFPFD-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC1C(=C(C(=O)O1)O)C |

Canonical SMILES |

CCC1C(=C(C(=O)O1)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3, a deuterated isotopologue of the potent aroma compound known as Abhexone or Sotolon. The introduction of deuterium atoms into the ethyl moiety creates a stable, heavier variant of the molecule, making it an indispensable tool in analytical chemistry. Its primary application lies in its use as an internal standard for precise and accurate quantification of its unlabeled counterpart in complex matrices using stable isotope dilution analysis (SIDA), particularly with mass spectrometry-based methods like GC-MS and LC-MS/MS. This guide will delve into its physicochemical properties, propose a viable synthetic pathway, and provide a detailed protocol for its application in quantitative analysis, underpinned by field-proven insights and authoritative references.

Introduction: The Significance of Deuterium Labeling

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, commonly known as sotolon, is a powerful flavor and aroma compound found in a variety of foods and beverages, imparting characteristic sweet, caramel, and nutty notes.[1] Its presence and concentration are critical to the sensory profile of products like aged wine, coffee, and maple syrup.[2] Accurate quantification of this compound is therefore essential for quality control and research in the food and beverage industry.

The deuterated analog, this compound, serves as an ideal internal standard for this purpose. In stable isotope dilution analysis (SIDA), a known quantity of the deuterated standard is added to a sample prior to analysis.[3] Because the deuterated and non-deuterated forms are chemically almost identical, they exhibit the same behavior during sample preparation, extraction, and chromatographic separation. However, they are readily distinguishable by a mass spectrometer due to their mass difference. This allows for the correction of analyte loss during sample workup and compensates for matrix effects in the mass spectrometer, leading to highly accurate and precise quantification.[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These are compared with its non-deuterated analog.

| Property | This compound | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone |

| Synonyms | Abhexone-d3, Sotolon-d3 | Abhexone, Sotolon, Maple Furanone |

| CAS Number | 156420-67-6 | 698-10-2 |

| Molecular Formula | C₇H₇D₃O₃ | C₇H₁₀O₃ |

| Molecular Weight | 145.17 g/mol | 142.15 g/mol |

| Appearance | Pale yellow to yellow liquid | Pale yellow to yellow liquid |

| Boiling Point | Not explicitly available, expected to be similar to the unlabeled compound | 83-86 °C |

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. Ethyl-d5-bromide is added dropwise to initiate the reaction, forming the ethyl-d5-magnesium bromide Grignard reagent.

-

Reaction with Diethyl Oxalate: The freshly prepared Grignard reagent is then added slowly to a solution of diethyl oxalate in anhydrous diethyl ether at a low temperature (e.g., -78 °C). This reaction yields ethyl 2-oxo-butanoate-d5 after an acidic workup.

-

Condensation and Cyclization: The ethyl 2-oxo-butanoate-d5 is subsequently condensed with propanal in the presence of a strong base, such as potassium tert-butoxide (t-BuOK).[2] This base-catalyzed reaction leads to the formation of the furanone ring structure, yielding the desired this compound.

-

Purification: The crude product is purified using column chromatography on silica gel to obtain the final product with high purity.

Application in Quantitative Analysis: Stable Isotope Dilution Assay (SIDA)

The primary and most critical application of this compound is as an internal standard in SIDA for the quantification of sotolon in various matrices. The following section outlines a detailed protocol for this application using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for SIDA

Caption: General experimental workflow for SIDA using the deuterated standard.

Detailed Protocol for Quantification in a Liquid Matrix (e.g., Wine)

This protocol is adapted from a method for the rapid determination of sotolon in fortified wines.[5]

-

Sample Preparation and Extraction:

-

To 1 mL of the liquid sample (e.g., wine), add a precise volume of a standard solution of this compound in ethanol to achieve a final concentration within the calibrated range.

-

Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate and vortexing for 1 minute.

-

Centrifuge the mixture to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Sotolon (unlabeled): Precursor ion (m/z) 143.1 → Product ions (m/z) for quantification and qualification.

-

This compound: Precursor ion (m/z) 146.1 → Product ions (m/z) for quantification and qualification.

-

-

-

-

Data Analysis and Quantification:

-

Construct a calibration curve by analyzing a series of standards containing known concentrations of unlabeled sotolon and a constant concentration of the deuterated internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of sotolon in the unknown sample by calculating the peak area ratio from its chromatogram and interpolating from the calibration curve.

-

Biological Significance and Further Research Applications

While the primary use of the deuterated form is analytical, the biological significance of the parent compound, sotolon, is noteworthy. It is known to be a key contributor to the aroma of many foods and can also be formed during the aging of certain alcoholic beverages.[6] In some metabolic disorders, such as maple syrup urine disease, sotolon is produced endogenously.[7] The use of this compound can aid in metabolic studies to trace the formation and fate of sotolon in biological systems.

Conclusion

This compound is a vital tool for analytical chemists and researchers in the food, beverage, and biomedical fields. Its role as an internal standard in stable isotope dilution analysis enables the highly accurate and precise quantification of its unlabeled analog, sotolon. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and a detailed protocol for its application. The continued use of this and other deuterated standards will undoubtedly advance our understanding of flavor chemistry and metabolic processes.

References

-

Maple syrup urine disease. (n.d.). In Wikipedia. Retrieved from a relevant source.[7]

-

Pereira, V., Leça, J. M., Albuquerque, F., & Marques, J. C. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry, 2018, 8496757. [Link][5]

-

Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. In Developments in Food Science (Vol. 37, pp. 69-74). Elsevier.[3]

-

Thombare, P., Desai, J., Argade, A., Gite, S., Shah, K., Pavase, L., & Patel, P. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications, 39(13), 2423-2429.[8]

-

Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. (n.d.). ResearchGate. Retrieved from a relevant source.[2]

-

Ferreira, V., Jarauta, I., López, R., & Cacho, J. F. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry. Journal of Chromatography A, 1010(1), 95-103.[9]

-

Takara, K., et al. (2025). Determination of sotolon, sotolon precursors, and minerals in Okinawan awamori. Food Science and Technology Research, 31(3), 223-232.[10]

-

Blank, I., & Schieberle, P. (1993). Analysis of the seasoning-like flavour substances of a commercial lovage extract. Flavour and Fragrance Journal, 8(4), 191-195.[11]

-

The Power of Stable Isotope Dilution Assays in Brewing. (2025). Relevant Brewing Science Journal.[4]

-

Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues. (2017). ResearchGate.[12]

-

Al-Warhi, T., et al. (2021). 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity. PubMed.[13]

-

Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (n.d.). Google Patents.[14]

-

Nguyen, T., et al. (2025). Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. Food & Medicine.[15]

-

2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. (n.d.). In NIST WebBook.[16]

-

Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. (2018). ResearchGate.[17]

-

Sotolon. (n.d.). In Wikipedia.[1]

-

3-Hydroxy-4,5-dimethyl-2(5)-furanone (Sotolon) is a volatile compound with an intense odor of spicy /curry. (n.d.). AIR Unimi.[18]

-

How Sotolon can Impart a Madeira Off-Flavor to Aged Beers. (n.d.). ResearchGate.[6]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.[19]

-

Hofmann, T., & Schieberle, P. (1998). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks. Journal of agricultural and food chemistry, 46(6), 2270-2277.[20]

-

Sotolon formation pathways from ascorbic acid and ethanol postulated by König (24). (n.d.). ResearchGate.[21]

Sources

- 1. Sotolon - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. imreblank.ch [imreblank.ch]

- 4. brewingscience.de [brewingscience.de]

- 5. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. imreblank.ch [imreblank.ch]

- 12. researchgate.net [researchgate.net]

- 13. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 15. media.sciltp.com [media.sciltp.com]

- 16. 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. air.unimi.it [air.unimi.it]

- 19. youtube.com [youtube.com]

- 20. 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a deuterated isotopologue of a significant flavor and aroma compound. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the core chemical properties, synthesis rationale, analytical applications, and the scientific justification for its use as an internal standard.

Introduction: The Significance of Isotopic Labeling

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is a naturally occurring lactone known for its characteristic sweet, maple, and caramel-like aroma.[1][2][3] It is a key odorant found in various natural products, including roasted coffee, certain wines, and grape stems.[1][4] Its deuterated analog, this compound (5-(ethyl-2,2,2-d3)-3-hydroxy-4-methyl-2(5H)-furanone), serves a critical role in modern analytical science.

The incorporation of stable heavy isotopes, such as deuterium (²H), into a molecule creates an internal standard that is chemically identical to the analyte but physically distinguishable by its mass.[5] This distinction is fundamental to high-precision quantitative techniques like Stable Isotope Dilution Analysis (SIDA). The d3-labeled compound is an indispensable tool for accurately quantifying its non-labeled counterpart in complex matrices, mitigating issues of sample loss and ionization variability during analysis. This guide elucidates the properties and methodologies that leverage this principle.

Nomenclature, Structure, and Core Identifiers

A precise understanding of a compound begins with its unambiguous identification. The structural difference between the analyte and its deuterated standard is subtle yet critical for mass-based detection.

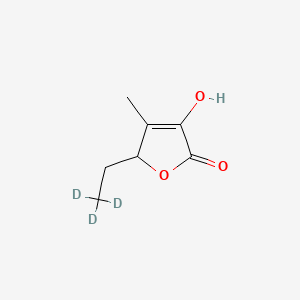

Chemical Structures

The following diagram illustrates the structures of both the native compound and its d3-isotopologue.

Caption: Chemical structures of the analyte and its d3-labeled standard.

Key Chemical Identifiers

| Identifier | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | This compound |

| Synonyms | Abhexone, Maple furanone, Ethyl fenugreek lactone[2][6] | 5-(ethyl-2,2,2-d3)-3-hydroxy-4-methyl-2(5H)-furanone[7] |

| CAS Number | 698-10-2[6] | 156420-67-6[7] |

| Molecular Formula | C₇H₁₀O₃[2][6] | C₇H₇D₃O₃[7] |

| PubChem CID | 61199[2] | Not Available |

| InChI Key | IUFQZPBIRYFPFD-UHFFFAOYSA-N[3][6] | Not Available |

Physicochemical Properties

The physical and chemical properties of the deuterated standard are nearly identical to the native compound, with the primary difference being molecular weight. This similarity is crucial for ensuring co-elution in chromatographic systems.

| Property | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | This compound |

| Molecular Weight | 142.15 g/mol [2][6][8] | 145.17 g/mol [5] |

| Appearance | Pale yellow to yellow liquid; Colourless to Pale Yellow Oil[2][4] | Data not available |

| Melting Point | 31-35 °C[1][3] | Data not available |

| Boiling Point | 83-86 °C at 0.5 mmHg[1][2][3] | Data not available |

| Density | 1.14 g/cm³[2] | Data not available |

| Refractive Index | n20/D 1.49 (or 1.488 - 1.493)[1][2][3] | Data not available |

| Purity | >97%[3] | >98%[7] |

| Odor Profile | Sweet, maple, caramel, fruity[1][3] | Not applicable (used as standard) |

| Storage Conditions | 2-8°C or Room Temperature[2][3][4] | Store under recommended conditions[5] |

Conceptual Synthesis Pathway

While specific synthesis routes for the d3-labeled compound are proprietary, a logical chemical approach involves the introduction of the deuterated ethyl group using a labeled precursor. A plausible retrosynthetic analysis suggests a Grignard reaction or similar nucleophilic addition using a deuterated ethylating agent.

The diagram below outlines a conceptual workflow for the synthesis, illustrating the key transformations required.

Caption: Conceptual workflow for synthesizing the d3-labeled furanone.

This approach ensures the specific placement of deuterium atoms on the terminal methyl of the ethyl group, providing a stable isotopic label with a +3 Da mass shift, ideal for mass spectrometry.

Analytical Methodologies: A Self-Validating System

The primary application of this compound is as an internal standard for quantitative analysis. The Stable Isotope Dilution Assay (SIDA) is the gold standard for this purpose.

Principle of SIDA

The core principle of SIDA is the addition of a known quantity of the isotopically labeled standard to a sample prior to extraction and analysis. The standard and the native analyte behave identically during sample preparation and chromatographic separation. Any loss of analyte during these steps is mirrored by a proportional loss of the standard. The final quantification is based on the ratio of the mass spectrometric signal of the analyte to that of the standard, a ratio that remains constant regardless of sample loss. This internal correction mechanism makes the protocol a self-validating system.

Experimental Protocol: Quantification via SIDA-GC-MS

This protocol provides a detailed methodology for quantifying the native furanone in a liquid matrix (e.g., a beverage or biological fluid).

1. Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in methanol at 100 µg/mL.

-

Prepare a series of calibration standards of the non-labeled analyte (e.g., from 1 to 500 ng/mL) in the same matrix as the sample (if possible).

2. Sample Preparation and Spiking:

-

To 1 mL of the sample (or calibration standard), add a precise volume of the d3-internal standard stock solution to achieve a final concentration of 50 ng/mL.

-

Vortex the mixture for 30 seconds to ensure homogeneity.

3. Liquid-Liquid Extraction:

-

Add 2 mL of dichloromethane or diethyl ether to the spiked sample.[9]

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.[9]

-

Carefully transfer the organic (bottom) layer to a clean vial.

-

Repeat the extraction twice more, pooling the organic extracts.

4. Concentration:

-

Dry the pooled organic extract over anhydrous sodium sulfate.[9]

-

Concentrate the extract to a final volume of ~100 µL under a gentle stream of nitrogen.

5. GC-MS Analysis:

-

Injector: 1 µL of the concentrated extract is injected in splitless mode.

-

Column: Use a suitable capillary column (e.g., FFAP phase).[9]

-

Oven Program: Optimize temperature gradient to ensure separation from matrix interferences.

-

Mass Spectrometer: Operate in Chemical Ionization (CI) or Electron Ionization (EI) mode.[9] Utilize Selected Ion Monitoring (SIM) for quantification.

6. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the analyte peak area (m/z 143) to the internal standard peak area (m/z 146) against the concentration of the calibration standards.

-

Calculate the concentration of the analyte in the unknown sample using the measured peak area ratio and the regression equation from the calibration curve.

SIDA Workflow Diagram

Caption: Standard workflow for quantification using a deuterated internal standard.

Applications in Research and Drug Development

The utility of this deuterated standard extends across several scientific domains:

-

Flavor and Fragrance Research: Enables precise quantification of the native compound in foods, beverages, and consumer products to understand flavor profiles and stability.[2][3][9]

-

Pharmacokinetic (PK) Studies: While the furanone itself is not a drug, the methodology is central to drug development. Deuterated standards are used to track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. Deuteration can sometimes alter metabolic profiles, a phenomenon known as the "deuterium kinetic isotope effect," which is itself a subject of study.[5]

-

Metabolomics: Used to accurately measure the levels of endogenous metabolites in biological systems, helping to identify biomarkers for disease or response to treatment. The furanone is recognized as a metabolite.[1]

-

Food Science and Authenticity: Helps in verifying the authenticity of food products by quantifying key flavor components and detecting adulteration.

Safety and Handling

This compound is intended for research use only.[5] As with any chemical, users must adhere to standard laboratory safety practices. A comprehensive Safety Data Sheet (SDS) should be consulted before handling. General precautions include:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin.

Conclusion

This compound is a high-purity, specialized chemical tool essential for modern analytical chemistry. Its role as a stable-isotope-labeled internal standard enables researchers to achieve unparalleled accuracy and precision in the quantification of its native analog across diverse and complex matrices. The principles and protocols outlined in this guide underscore its value in fields ranging from food science to metabolic research, providing a self-validating system that ensures the integrity and trustworthiness of analytical results.

References

-

(-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | C7H10O3 | CID 29921502 . PubChem, National Center for Biotechnology Information. [Link]

-

2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- . NIST Chemistry WebBook. [Link]

-

This compound . BioOrganics. [Link]

-

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone . Pharmaffiliates. [Link]

-

Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone . ResearchGate. [Link]

-

Quantification of the flavour compounds 3-hydroxy-4,5-dimethyl-2(5H)-furanone and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone by stable isotope dilution assay . ResearchGate. [Link]

Sources

- 1. 3-Hydroxy-4-methyl-5-ethyl-2(5H)furanone | 698-10-2 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 5-乙基-3-羟基-4-甲基-2(5H)-呋喃酮 97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl- [webbook.nist.gov]

- 7. BioOrganics [bioorganics.biz]

- 8. (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | C7H10O3 | CID 29921502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3, a deuterated isotopologue of a significant flavor and fragrance compound. The document details its chemical identity, including its CAS number, and delves into the critical role of deuterated internal standards in quantitative mass spectrometry. It outlines the principles of isotope dilution mass spectrometry, synthesis and purification strategies, and robust analytical methodologies for characterization and quantification. This guide is intended to be an essential resource for professionals in analytical chemistry, food science, and pharmaceutical development who require precise and accurate quantification of the parent compound in complex matrices.

Introduction: The Significance of a Deuterated Analog

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, also known as sotolon or maple furanone, is a potent aroma compound with a characteristic sweet, caramel-like scent.[1][2] It is a key flavoring agent in various food products and beverages and is also utilized in the fragrance industry.[1] The compound is naturally found in substances like fenugreek, aged rum, and certain wines.[3] Given its potent sensory impact and presence in various consumer products, accurate quantification is often necessary for quality control, flavor profiling, and metabolic studies.

This compound is the deuterated form of this furanone. Its primary and most critical application is as an internal standard (IS) for quantitative analysis, particularly in mass spectrometry-based methods.[4][5]

Table 1: Chemical Identity of this compound and its Non-Deuterated Analog

| Property | This compound | 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone |

| CAS Number | 156420-67-6[6][7] | 698-10-2[1][8] |

| Molecular Formula | C₇H₇D₃O₃[6][7] | C₇H₁₀O₃[1] |

| Molecular Weight | ~145.17 g/mol [7] | ~142.15 g/mol [1][9] |

| Synonyms | 5-(ethyl-2,2,2-d3)-3-hydroxy-4-methyl-2(5H)-furanone[6] | Ethyl fenugreek lactone, Maple furanone[1] |

The Role of Deuterated Internal Standards in Mass Spectrometry

Quantitative analysis using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a cornerstone of modern analytical science. However, several factors can introduce variability and compromise accuracy, including matrix effects, inconsistencies in sample preparation, and instrumental drift.[10]

To counteract these challenges, an internal standard is employed. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the mass spectrometer. Deuterated internal standards are considered the "gold standard" for many applications because they are chemically identical to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium.[11] This subtle change in mass allows for their differentiation by the MS, while their near-identical chemical behavior ensures they are affected by experimental variations in the same way as the analyte.[5][10]

The use of a deuterated internal standard like this compound allows for the application of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the deuterated standard is added to the sample at the beginning of the workflow. Any losses during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally.[10] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and is directly proportional to the analyte's concentration, leading to highly accurate and precise quantification.[10]

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Synthesis and Purification

The synthesis of this compound involves the introduction of deuterium atoms into the ethyl group of the molecule. While specific proprietary synthesis routes may vary between manufacturers, a general approach would involve using a deuterated starting material. For instance, a synthesis could potentially start from a deuterated precursor that is then used to build the furanone ring structure.

A plausible synthetic route for the non-deuterated analog involves the reaction of glyoxylic acid hydrate and morpholine, followed by the addition of propionaldehyde.[12] To produce the d3 version, one could envision using a deuterated propionaldehyde (propionaldehyde-d3).

Purification of the final product is critical to ensure that it is free from non-deuterated counterparts and other impurities. This is typically achieved through chromatographic techniques such as:

-

Flash Column Chromatography: To separate the product from reaction byproducts.

-

High-Performance Liquid Chromatography (HPLC): For final polishing and to achieve high purity (>98%).[6]

The purity is typically assessed by GC-MS or LC-MS to confirm the chemical identity and isotopic enrichment.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to validate the identity, purity, and isotopic enrichment of this compound.

4.1. Mass Spectrometry (MS)

MS is the primary technique for confirming the identity and isotopic distribution. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (~145.17 amu), which is 3 mass units higher than the non-deuterated analog (~142.15 amu). The isotopic enrichment can be calculated by comparing the peak intensities of the deuterated and non-deuterated species.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are used to confirm the chemical structure. In the ¹H NMR spectrum of the d3-analog, the signal corresponding to the methyl protons of the ethyl group will be absent or significantly diminished, providing direct evidence of deuterium incorporation at that specific position.

4.3. Gas Chromatography (GC) and Liquid Chromatography (LC)

GC and LC are used to assess the chemical purity of the compound. When coupled with MS, these techniques can also provide information about any residual non-deuterated material. It's important to note that deuterated compounds may have slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect".[13]

Experimental Protocol: Quantification of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone in a Food Matrix using GC-MS and a Deuterated Internal Standard

This protocol provides a general framework for the quantification of sotolon in a complex matrix, such as a fruit extract, using this compound as an internal standard. Furanone analysis can be challenging due to their polarity and potential instability.[14][15]

5.1. Materials and Reagents

-

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone (analyte standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Anhydrous sodium sulfate

-

Sample matrix (e.g., strawberry puree)

5.2. Sample Preparation and Extraction

-

Homogenize 10 g of the sample matrix.

-

Spike the homogenized sample with a known amount of this compound internal standard solution.

-

Extract the sample with 20 mL of dichloromethane by vigorous shaking for 10 minutes.

-

Centrifuge the mixture and collect the organic layer.

-

Repeat the extraction twice more and combine the organic extracts.

-

Dry the combined extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

5.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

-

Injector Temperature: 250 °C

-

Oven Program: 40 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor m/z ions specific to the analyte and the internal standard.

-

5.4. Quantification

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Determine the concentration of the analyte in the sample by interpolating the peak area ratio from the calibration curve.

Caption: Experimental workflow for furanone quantification.

Applications in Research and Development

The use of this compound is crucial in several research and industrial areas:

-

Food and Beverage Industry: For accurate quantification of sotolon in products like maple syrup, coffee, and alcoholic beverages to ensure consistent flavor profiles.[16]

-

Metabolic Studies: To trace the metabolic fate of sotolon in biological systems. It is known that sotolon can pass through the body relatively unchanged, and its consumption can lead to a maple syrup aroma in sweat and urine.[3] This is particularly relevant in the study of metabolic disorders like maple syrup urine disease, where sotolon is endogenously produced.[3][17]

-

Pharmacokinetics: In drug development, if a therapeutic candidate contains a furanone moiety, a deuterated analog could be synthesized for use in pharmacokinetic studies to accurately measure drug concentrations in biological fluids.

Conclusion

This compound is an indispensable tool for researchers and scientists requiring precise and accurate quantification of its non-deuterated counterpart. Its application as an internal standard in isotope dilution mass spectrometry provides a robust methodology to overcome the inherent challenges of analyzing complex matrices. This technical guide has provided a comprehensive overview of its properties, the principles behind its use, and a practical experimental framework, underscoring its importance in ensuring data integrity in analytical chemistry, food science, and drug development.

References

-

SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

-

BioOrganics. This compound. Available from: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2018). World Journal of Pharmaceutical Research. Available from: [Link]

-

Wikipedia. Sotolon. Available from: [Link]

-

ChemBK. This compound Request for Quotation. Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

-

The Good Scents Company. maple furanone 5-ethyl-3-hydroxy-4-methyl-2(5H). Available from: [Link]

-

PubChem. (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. Available from: [Link]

-

ResearchGate. Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. Available from: [Link]

-

PubMed. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Available from: [Link]

-

Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Available from: [Link]

-

NIST WebBook. 2(5H)-Furanone, 5-ethyl-3-hydroxy-4-methyl-. Available from: [Link]

-

Pharmaffiliates. 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone. Available from: [Link]

-

ResearchGate. Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link]

-

ResearchGate. Sotolon formation pathways from ascorbic acid and ethanol postulated by König (24). Available from: [Link]

-

PubChem. Sotolone. Available from: [Link]

-

ResearchGate. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Available from: [Link]

-

ResearchGate. Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries. Available from: [Link]

-

ACS Publications. Biosynthesis of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and Derivatives in in Vitro Grown Strawberries. Available from: [Link]

- Google Patents. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

-

Journal of Inherited Metabolic Disease. 4,5-dimethyl-3-hydroxy-2[5H]-furanone (sotolone)--the odour of maple syrup urine disease. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Hydroxy-4-methyl-5-ethyl-2(5H)furanone | 698-10-2 [chemicalbook.com]

- 3. Sotolon - Wikipedia [en.wikipedia.org]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. texilajournal.com [texilajournal.com]

- 6. BioOrganics [bioorganics.biz]

- 7. chembk.com [chembk.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. (-)-5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | C7H10O3 | CID 29921502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 4,5-dimethyl-3-hydroxy-2[5H]-furanone (sotolone)--the odour of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Deuterated Furanone Internal Standards

Abstract

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the strategic synthesis of deuterated furanone internal standards. Furanones, a core motif in numerous natural products and pharmaceuticals, demand precise quantification in complex biological matrices.[1][2] Stable Isotope Labeled (SIL) internal standards, particularly deuterated analogues, are the gold standard for quantitative mass spectrometry, mitigating matrix effects and improving analytical accuracy.[3][4] This document moves beyond a simple recitation of protocols to explain the underlying chemical principles, strategic considerations for choosing a labeling approach, and detailed, field-proven methodologies for synthesis, purification, and characterization.

The Imperative for High-Quality Internal Standards

In quantitative liquid chromatography-mass spectrometry (LC-MS), analytical variability can arise from multiple sources, including sample extraction, matrix effects (ion suppression or enhancement), and instrument drift.[5] An ideal internal standard (IS) co-elutes with the analyte and experiences identical variations, allowing for accurate signal normalization.[5] While structurally similar compounds can be used, SIL internal standards are chemically and physically almost identical to the analyte, making them the superior choice.[3][6]

Deuterium (²H or D) is a cost-effective and common stable isotope for this purpose.[7] The increased mass of the deuterated molecule allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its chemical behavior remains nearly identical.[3][5] A mass shift of three or more mass units is generally recommended to avoid spectral overlap from natural isotopic abundances.[3]

The furanone (or butenolide) scaffold is a critical pharmacophore found in numerous bioactive compounds, making the development of robust analytical methods for these molecules essential.[1][2][8] This guide focuses on practical and efficient methods to introduce deuterium into the furanone core, creating the high-purity internal standards necessary for rigorous drug development and research.

Strategic Approaches to Deuterium Labeling

The selection of a deuteration strategy depends on the target molecule's structure, the desired labeling position, and the availability of starting materials. The label must be placed in a metabolically stable position that is not prone to back-exchange with protons from the solvent.[3]

Here, we explore three primary strategies for synthesizing deuterated furanones:

| Strategy | Principle | Advantages | Disadvantages |

| 1. Reductive Deuteration | Introduction of deuterium via a deuterated reducing agent, such as Sodium Borodeuteride (NaBD₄). | High regioselectivity, commercially available reagents, mild reaction conditions. | Requires a suitable carbonyl precursor; may not be applicable for all substitution patterns. |

| 2. Catalytic H/D Exchange | Direct replacement of C-H bonds with C-D bonds using a metal catalyst and a deuterium source (e.g., D₂O).[7] | Can be performed late-stage on the final molecule, atom-economical.[7][9][10] | May result in a mixture of isotopologues, regioselectivity can be challenging to control.[10] |

| 3. De Novo Synthesis | Building the furanone ring from smaller, deuterated precursors. | Precise control over label position and number of deuterium atoms. | Often requires a longer, multi-step synthesis. |

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the synthesis of deuterated furanones, using the common and commercially relevant "whisky lactone" (3-methyl-4-octanolide) as a model system.[11][12][13][14]

Workflow: From Precursor to Certified Standard

The overall process involves synthesis, purification, and rigorous characterization to confirm identity, chemical purity, and isotopic enrichment.

Caption: General workflow for synthesis and certification of a deuterated internal standard.

Protocol 3.1: Synthesis of Whisky Lactone-d₂ via Reductive Deuteration

This protocol utilizes the reduction of a keto-ester precursor with sodium borodeuteride (NaBD₄) to introduce two deuterium atoms stereoselectively. The choice of NaBD₄ is strategic; it is a milder reducing agent than lithium aluminum deuteride (LiAlD₄) and selectively reduces aldehydes and ketones without affecting ester groups under standard conditions.[15][16][17]

Caption: Reductive deuteration followed by in-situ lactonization.

Methodology:

-

Precursor Preparation: Synthesize the keto-ester precursor, ethyl 2-methyl-3-oxo-heptanoate, via a Knoevenagel condensation of n-valeraldehyde and ethyl crotonate, followed by hydrogenation.[18]

-

Dissolution: Dissolve the keto-ester precursor (1.0 eq) in anhydrous ethanol (EtOH) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borodeuteride (NaBD₄, 1.2 eq) portion-wise to the stirred solution over 15 minutes. The use of a deuterated reagent is the key step for isotope incorporation.[19][20]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Lactonization: Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) at 0 °C until the pH is ~2-3. This step protonates the intermediate alkoxide and catalyzes the intramolecular cyclization (lactonization) to form the furanone ring.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude deuterated lactone.

Protocol 3.2: Purification by Flash Column Chromatography

Purification is critical to ensure the final standard has high chemical purity (>99%), removing any unreacted starting materials or side products.[4]

Methodology:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate solvent system (e.g., 90:10 v/v).

-

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

-

Elution: Elute the column with the hexane/ethyl acetate mobile phase, gradually increasing the polarity if necessary.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified deuterated furanone.

Characterization and Quality Control

Rigorous analytical characterization is a self-validating step that confirms the success of the synthesis and ensures the trustworthiness of the internal standard.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the mass of the synthesized compound and determine the level of deuterium incorporation (isotopic enrichment).

-

Expected Observation: The mass spectrum should show a molecular ion peak corresponding to the mass of the furanone plus the mass of the incorporated deuterium atoms minus the replaced hydrogen atoms. For whisky lactone-d₂, the expected mass would be M+2 compared to the unlabeled standard.

-

Acceptance Criteria: Isotopic enrichment should be ≥98% to ensure minimal contribution to the analyte's signal.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the precise location of the deuterium labels and verifying the overall structure.

-

¹H NMR: In the proton NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. This provides direct evidence of successful and regioselective labeling.

-

¹³C NMR: The carbon atom attached to a deuterium atom will show a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling, and its resonance will be slightly upfield compared to the C-H signal.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment.

Conclusion

The synthesis of high-purity, well-characterized deuterated furanone internal standards is a critical enabling step for the development of robust and reliable quantitative bioanalytical methods. By carefully selecting a synthetic strategy based on the principles of reductive deuteration, catalytic exchange, or de novo synthesis, researchers can create the necessary tools for accurate drug metabolism, pharmacokinetic, and clinical studies. The protocols detailed herein provide a field-proven framework for the successful synthesis, purification, and validation of these essential analytical reagents.

References

-

Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140–6204. [Link]

-

Basset, J., et al. (n.d.). Deuterium labelling of pharmaceuticals. ResearchGate. Retrieved from [Link]

-

Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Hernik, A., et al. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology. [Link]

-

Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. Retrieved from [Link]

-

Kubelka, T., & Schober, A. (2013). Whisky lactone. Eurekamoments in Organic Chemistry. Retrieved from [Link]

-

Li, Z., et al. (2017). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. PMC. [Link]

-

McCabe, T. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]

-

Nguyen, S. S., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters. [Link]

-

NIST. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. National Institute of Standards and Technology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

Ravasco, J. M. J. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

-

Szabo-Scandic. (n.d.). Analytical & Isotopically Labeled Standards. Retrieved from [Link]

-

Tressl, R., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. Retrieved from [Link]

-

Wójtowicz-Krawiec, A., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. [Link]

-

Wu, J., et al. (2003). A General and Efficient Suzuki Cross-Coupling of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Simple and Practical Route to 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry. [Link]

-

X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]

-

Zhang, Z., et al. (2021). B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O. PMC. [Link]

- CN110437181B - Synthesis process of whiskey lactone. (n.d.). Google Patents.

Sources

- 1. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. youtube.com [youtube.com]

- 6. NULL [szabo-scandic.com]

- 7. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]

- 8. Butenolide synthesis [organic-chemistry.org]

- 9. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers | NIST [nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and analysis of thio-, thiono-, and dithio-derivatives of whiskey lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]

- 14. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. CN110437181B - Synthesis process of whiskey lactone - Google Patents [patents.google.com]

- 19. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 20. chemguide.co.uk [chemguide.co.uk]

The Enigmatic Furanone: A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone

Abstract

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, a potent aroma compound with a characteristic sweet, caramel, and maple-like scent, is a key contributor to the desirable flavor profiles of a diverse range of natural and processed foods. This technical guide provides an in-depth exploration of its natural occurrence, biosynthetic origins, and the analytical methodologies requisite for its accurate identification and quantification. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding, offering both foundational knowledge and practical, field-proven insights. We delve into the intricate formation pathways of this furanone, including its genesis through the Maillard reaction and microbial fermentation. Furthermore, this guide presents detailed analytical protocols and discusses the broader biological activities of the furanone class of compounds, highlighting their potential relevance in therapeutic research.

Introduction: The Sensory Significance of a Key Furanone

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, also known by its synonyms Maple furanone and Abhexon, is a volatile organic compound that commands significant attention in the fields of food chemistry and flavor science.[1][2][3] Its powerful and pleasant organoleptic properties—often described as sweet, caramellic, and reminiscent of maple syrup—confer a unique and highly valued sensory dimension to a multitude of food products.[1][2] Beyond its role as a flavoring agent, the broader class of furanones is gaining recognition for a range of biological activities, making this specific molecule a subject of interest for researchers in natural product chemistry and drug discovery. This guide aims to provide a comprehensive technical overview of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, from its natural distribution to its formation and analytical determination.

Natural Occurrence and Quantitative Distribution

The presence of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone and its close structural analogs is widespread in nature, contributing significantly to the aroma profiles of numerous fruits, beverages, and processed foods. Its formation is often a hallmark of thermal processing or fermentation.

Key Natural Sources:

-

Fruits: This furanone is an important flavor component in several fruits, including strawberries, raspberries, pineapple, and tomatoes.[4]

-

Fermented Products: It is notably present in aged sake, soy sauce, and beer, where its formation is attributed to the metabolic activity of yeast during fermentation.[4][5][6]

-

Thermally Processed Foods: As a product of the Maillard reaction, it is found in foods that undergo heating, such as roasted coffee and maple syrup.[7]

Quantitative Data:

The concentration of furanones can vary significantly depending on the food matrix, processing conditions, and ripeness (in the case of fruits). While specific quantitative data for 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is dispersed across various studies, the following table provides an illustrative overview of the concentration ranges of this and structurally similar furanones in different natural sources.

| Food Matrix | Furanone Derivative | Concentration Range | Reference(s) |

| Aged Sake | Sotolon | 0 - 140 µg/L | [5] |

| Soy Sauce | Sotolon | > 50 ppb | [8] |

| Raochu | Sotolon | > 30 ppb | [8] |

| Strawberries | Furaneol | 1663 - 4852 µg/kg | [9] |

| Tomatoes | Furaneol | 95 - 173 µg/kg | [9] |

Note: Sotolon (4,5-dimethyl-3-hydroxy-2(5H)-furanone) and Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) are structurally and sensorially similar to 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone and are often studied concurrently.

Biosynthesis and Formation Pathways

The formation of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is a fascinating interplay of chemical and biochemical reactions. The two primary routes to its genesis are the Maillard reaction and microbial biosynthesis.

The Maillard Reaction: A Thermally-Driven Synthesis

During the heating of food, the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a major pathway for the formation of a plethora of flavor compounds, including furanones.[4] The furanone ring is typically derived from a sugar moiety, while the side chains can be influenced by the participating amino acids. For instance, the degradation of threonine can yield precursors like α-ketobutyric acid and acetaldehyde, which are known to be involved in the formation of related furanones in aged sake.[5]

Microbial Biosynthesis: The Role of Yeast

In fermented products like soy sauce, beer, and Miso, yeast plays a pivotal role in the biosynthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone.[4] Research on related furanones has elucidated that the ethyl group at the C5 position is derived from a glucose metabolite, specifically acetaldehyde. This acetaldehyde is then enzymatically coupled with a five-carbon sugar derivative, such as ribose, which forms the furanone backbone and the methyl group.

Biosynthesis in Plants: Insights from Strawberry

Studies on the biosynthesis of the closely related Furaneol in strawberries have provided a valuable model for understanding furanone formation in plants. The pathway is initiated from D-fructose 6-phosphate.[10] A key enzymatic step involves an enone oxidoreductase, designated as FaQR in strawberries, which catalyzes the final reduction step to form the furanone.[11][12] This suggests a highly regulated, enzyme-catalyzed pathway in plants, as opposed to the more stochastic nature of the Maillard reaction.

The following diagram illustrates a proposed biosynthetic pathway for 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, integrating insights from both microbial and plant-based studies.

Sources

- 1. maple furanone, 698-10-2 [thegoodscentscompany.com]

- 2. chemimpex.com [chemimpex.com]

- 3. vigon.com [vigon.com]

- 4. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry of the Aroma and Taste of Sake — BrewSake.org [brewsake.org]

- 6. Learn the Aroma Components of Sake - Aged Aroma | SAKE Street | Learn about Sake [sakestreet.com]

- 7. femaflavor.org [femaflavor.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

The Isotopic Fingerprint: A Technical Guide to Isotopic Labeling in Food and Beverage Analysis

Introduction: Beyond Composition to Unmasking Authenticity

In the intricate world of food and beverage analysis, conventional chemical assessments provide a snapshot of a product's composition. However, to truly understand a product's history—its geographical origin, the agricultural practices used in its production, and its potential adulteration—we must delve deeper, to the atomic level. This technical guide explores the powerful and precise world of stable isotope analysis, a suite of techniques that deciphers the "isotopic fingerprint" inherent in all food and beverage products. This intrinsic signature, a subtle variation in the ratios of stable isotopes of elements like carbon, nitrogen, oxygen, hydrogen, and sulfur, serves as an unforgeable certificate of authenticity.[1][2][3]

For researchers, scientists, and professionals in drug development, understanding and applying these techniques is paramount for ensuring product integrity, safeguarding consumer trust, and upholding the standards of a globalized food supply chain. This guide provides an in-depth exploration of the core principles, methodologies, and applications of isotopic labeling in food and beverage analysis, grounded in scientific integrity and field-proven insights.

Chapter 1: The Fundamental Principles of Isotopic Fractionation in Food Webs

The foundation of isotopic analysis in food science lies in the concept of isotopic fractionation . Isotopes are atoms of the same element that possess a different number of neutrons, resulting in slight mass differences. While these mass differences do not significantly alter the chemical properties of the elements, they do influence the kinetics of physical and biochemical reactions.[4] Lighter isotopes (e.g., ¹²C, ¹⁴N, ¹H) tend to react slightly faster than their heavier counterparts (e.g., ¹³C, ¹⁵N, ²H). This differential uptake and incorporation of isotopes lead to predictable variations in the isotopic ratios of natural compounds.

Several key factors influence the isotopic fingerprint of a food product:

-

Geographical Origin: The isotopic composition of water (δ²H and δ¹⁸O) varies predictably with latitude, altitude, and distance from the coast.[4] This variation is transferred through the water cycle into plants and, subsequently, into animals, providing a powerful tracer for geographical origin.[5][6]

-

Botanical and Agricultural Practices: The photosynthetic pathway of a plant significantly affects its carbon isotope ratio (δ¹³C). C3 plants (e.g., wheat, rice, fruits, vegetables) and C4 plants (e.g., corn, sugarcane) exhibit distinct δ¹³C values. The type of fertilizers used (synthetic vs. organic) influences the nitrogen isotope ratio (δ¹⁵N) in crops.

-

Animal Diet and Metabolism: The isotopic composition of an animal's tissues directly reflects its diet. This principle, "you are what you eat," allows for the verification of animal feeding practices (e.g., grass-fed vs. grain-fed) and the determination of the geographical origin of animal products.[4][5][6]

This predictable variability allows scientists to establish isotopic baselines for authentic products, against which suspect samples can be compared.

Chapter 2: Core Analytical Techniques: IRMS and SNIF-NMR

Two primary analytical techniques form the backbone of stable isotope analysis in the food and beverage industry: Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive and precise technique used to measure the relative abundance of stable isotopes in a sample.[1][3] The fundamental principle involves converting the sample into a simple gas (e.g., CO₂, N₂, H₂, SO₂), ionizing the gas, separating the ions based on their mass-to-charge ratio in a magnetic field, and detecting the different isotopic species.[7]

The general workflow for IRMS analysis involves several critical steps, each contributing to the accuracy and reliability of the final isotopic data.

Figure 1: Generalized workflow for Isotope Ratio Mass Spectrometry (IRMS) analysis.

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR is a powerful technique that measures the non-statistical distribution of deuterium (²H) at specific sites within a molecule.[8][9][10] This method is particularly valuable for authenticating the botanical origin of sugars and alcohols. For instance, it can differentiate between sugars derived from C3 and C4 plants and can detect the illegal addition of sugar to wine (chaptalization) or fruit juices.[8][9][11]

The SNIF-NMR workflow often involves a more complex sample preparation process to isolate the target molecule for analysis.

Figure 2: Generalized workflow for Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) analysis.

Chapter 3: Experimental Protocols and Methodologies

The reliability of isotopic analysis hinges on meticulous and standardized experimental protocols. This chapter provides an overview of key methodologies, from sample preparation to data analysis, grounded in official and validated methods.

Sample Preparation: A Critical First Step

Proper sample preparation is crucial to avoid isotopic fractionation and ensure accurate results. The protocol varies depending on the food matrix and the target isotopes.

-

Solid Samples (e.g., Meat, Cereals, Fruits): Samples are typically freeze-dried or oven-dried at a low temperature (50-60°C) to remove water, followed by homogenization to a fine powder.[4] For samples with high-fat content, a defatting step using organic solvents is often necessary.[4]

-

Liquid Samples (e.g., Juices, Wine, Milk): For bulk isotopic analysis of elements like carbon and nitrogen, liquid samples can be pipetted directly into tin capsules and dried. For δ²H and δ¹⁸O analysis of water, samples are typically analyzed directly. For SNIF-NMR of ethanol in beverages, a distillation step is required to isolate the ethanol.[8][11]

-

Honey: To detect the addition of C4 sugars (from corn or cane), the AOAC Official Method 998.12 involves separating the protein fraction from the honey. The δ¹³C values of both the whole honey and the protein fraction are then compared.[12][13]

Instrumental Analysis: Operational Parameters and Quality Control

Ensuring the accuracy and precision of IRMS and SNIF-NMR measurements requires strict adherence to quality control procedures.

-

Calibration: Instruments are calibrated using internationally recognized reference materials with known isotopic compositions. This ensures that the measured delta (δ) values are comparable across different laboratories.

-

Internal Standards: The inclusion of internal standards with known isotopic values within each analytical run allows for the monitoring of instrument performance and the correction of any instrumental drift.

-

Accreditation: Laboratories performing official food control analyses are often accredited under ISO/IEC 17025, which ensures the implementation of a rigorous quality system.[14][15][16]

Data Analysis and Interpretation

The raw isotopic data are processed and compared to established databases of authentic products. Statistical methods, such as discriminant analysis and principal component analysis, are often employed to differentiate between samples based on their isotopic fingerprints, especially when using a multi-element isotopic approach.[17][18]

Chapter 4: Applications in Food and Beverage Analysis: Case Studies

The applications of stable isotope analysis in the food and beverage industry are vast and continue to expand. This chapter highlights key applications with illustrative data.

Authenticity and Adulteration of Honey

Honey is one of the most frequently adulterated food products. The addition of cheaper sugars, such as high-fructose corn syrup (a C4 plant derivative), can be readily detected by analyzing the δ¹³C values of the honey and its protein fraction.

| Sample Type | δ¹³C Honey (‰) | δ¹³C Protein (‰) | C4 Sugars (%) | Authenticity |

| Authentic Honey 1 | -25.5 | -25.2 | 0 | Authentic |

| Authentic Honey 2 | -26.1 | -26.0 | 0 | Authentic |

| Adulterated Honey 1 | -18.0 | -25.8 | ~48% | Adulterated |

| Adulterated Honey 2 | -22.5 | -26.0 | ~22% | Adulterated |

Table 1: Illustrative δ¹³C values for authentic and adulterated honey, based on the principles of AOAC Method 998.12. A significant difference between the δ¹³C of honey and its protein indicates the addition of C4 sugars.[12][13][19]

Geographical Origin of Wine

The δ¹⁸O and δ²H values of the water in wine reflect the isotopic composition of the precipitation in the region where the grapes were grown. This allows for the verification of the geographical origin of wines. The OIV (International Organisation of Vine and Wine) has established official methods for wine analysis using isotopic techniques.[20][21][22][23]

| Wine Origin | Average δ¹⁸O (‰) | Average δ²H (‰) |

| Coastal Region (e.g., Bordeaux) | -1.5 | -10 |

| Inland Region (e.g., Burgundy) | -3.0 | -25 |

| High-Altitude Region (e.g., Alps) | -5.0 | -40 |

Table 2: Typical isotopic values for the water in wine from different geographical regions. Values become more negative with increasing distance from the coast and at higher altitudes.

Verification of Animal Feeding Practices (e.g., Beef)

The δ¹³C value of beef can differentiate between grass-fed (primarily C3 plants) and grain-fed (often including C4 plants like corn) cattle. Furthermore, δ¹⁵N values can provide insights into the use of synthetic fertilizers on the pastures or in the feed crops.

| Feeding Regimen | Typical δ¹³C (‰) | Typical δ¹⁵N (‰) |

| Grass-fed (C3 pasture) | -26 to -24 | +3 to +6 |

| Grain-fed (Corn-based) | -18 to -14 | +5 to +8 |

| Mixed Feeding | -22 to -19 | +4 to +7 |

Table 3: Representative isotopic values for beef from different feeding systems. The inclusion of C4 plants in the diet leads to less negative δ¹³C values.[5]

Adulteration of Fruit Juices

The addition of undeclared sugars (e.g., from corn or cane) or water to fruit juices can be detected using a combination of δ¹³C, δ¹⁸O, and δ²H analysis.

| Juice Sample | δ¹³C (‰) | δ¹⁸O (‰) | Adulteration Detected |

| Authentic Orange Juice | -25.0 | +2.0 | None |

| Orange Juice + Cane Sugar | -20.5 | +2.0 | C4 Sugar Addition |

| Orange Juice + Water | -25.0 | -1.0 | Water Addition |

Table 4: Illustrative isotopic data for the detection of fruit juice adulteration.[24]

Chapter 5: Future Trends and Conclusion

The field of isotopic analysis in food and beverage science is continually evolving. The development of multi-element isotope fingerprinting, where the ratios of several isotopes (e.g., C, N, S, H, O, Sr) are analyzed simultaneously, coupled with advanced statistical analysis, is providing even greater discriminatory power for determining product origin and authenticity.[1][25][26] The creation of comprehensive, global databases of authentic food products is also a critical area of development to support the widespread application of these techniques.[17]

References

- 1. How Isotope Fingerprinting Helps Verify Food Authenticity & Fight Food Fraud [thermofisher.com]

- 2. Standardized methods for stable isotope analysis of food and beverage samples | Separation Science [sepscience.com]

- 3. sercon-instruments.com [sercon-instruments.com]

- 4. Isotope Fingerprinting as a Backup for Modern Safety and Traceability Systems in the Animal-Derived Food Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influence of Geographical Origin on Isotopic and Elemental Compositions of Pork Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. The SNIF-NMR® Concept - Eurofins Scientific [eurofins.com]

- 11. oiv.int [oiv.int]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive analysis of 13C isotope ratios data of authentic honey types produced in China using the EA-IRMS and LC-IRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. imeko.org [imeko.org]

- 15. cais.uga.edu [cais.uga.edu]

- 16. Key Facts: ISO Accreditation | Food Safety and Inspection Service [fsis.usda.gov]

- 17. iaea.org [iaea.org]

- 18. repositorio.unesp.br [repositorio.unesp.br]

- 19. researchgate.net [researchgate.net]

- 20. oiv.int [oiv.int]

- 21. oiv.int [oiv.int]

- 22. Compendium of International Methods of Wine and Must Analysis | OIV [oiv.int]

- 23. ir.bruker.com [ir.bruker.com]

- 24. lib3.dss.go.th [lib3.dss.go.th]

- 25. Tracing the geographical origin of food: The application of multi-element and multi-isotope analysis (2005) | Simon Kelly | 743 Citations [scispace.com]

- 26. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to Internal Standards in Quantitative Mass Spectrometry

Abstract

Quantitative mass spectrometry (MS) is a cornerstone of modern bioanalysis, enabling the precise measurement of analytes in complex biological matrices. However, the journey from sample collection to final concentration is fraught with potential variability. This guide provides an in-depth exploration of the indispensable role of internal standards (IS) in mitigating this variability. We will dissect the theoretical underpinnings, compare the different classes of internal standards, and offer field-proven, practical guidance on their selection and implementation. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust, accurate, and reproducible quantitative MS-based assays.

The Imperative for an Internal Standard in Quantitative Mass Spectrometry

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is renowned for its high sensitivity and selectivity.[1] However, these strengths also make it susceptible to variations that can significantly impact analytical accuracy and precision.[1] An internal standard—a compound of a known, constant concentration added to every sample, calibrator, and quality control (QC)—is the critical tool used to correct for these fluctuations.[2][3]

The rationale is simple yet powerful: the IS is subjected to the same experimental conditions as the analyte of interest.[2][4] By calculating the ratio of the analyte's response to the IS's response, we can effectively normalize for a host of potential errors.[5][6]

Sources of variability that necessitate an internal standard include:

-

Sample Preparation: Complex extraction procedures like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation can lead to analyte loss.[1][7] An IS added at the earliest stage of this process will experience similar losses, correcting for inconsistencies in recovery.[2][8]

-

Injection Volume: Minor variations in the volume of sample introduced into the LC-MS system can cause proportional changes in signal intensity.

-

Matrix Effects: This is arguably the most significant challenge in LC-MS bioanalysis. Co-eluting components from the sample matrix (e.g., salts, lipids, proteins) can either suppress or enhance the ionization of the analyte in the MS source, leading to inaccurate measurements.[7] An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby correcting for this unpredictable effect.[7]

-

Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over the course of an analytical run.[1] Since the IS and analyte are measured nearly simultaneously, the response ratio remains stable, ensuring consistent data.[1]

By using the analyte-to-IS response ratio for quantification, the method becomes significantly more robust, reliable, and reproducible.[2][7]

Types of Internal Standards: A Comparative Analysis

The choice of internal standard is a critical decision in method development. The three primary types each offer a different balance of performance, cost, and availability.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

A Stable Isotope-Labeled Internal Standard (SIL-IS) is a version of the analyte in which one or more atoms have been replaced with a heavy stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5][7][9] This makes the SIL-IS chemically and physically almost identical to the analyte.[7]

Advantages:

-

Co-elution: A SIL-IS typically has the same chromatographic retention time as the analyte, ensuring it experiences the exact same matrix effects at the same time.[7][10]

-

Identical Physicochemical Properties: It behaves identically during sample extraction and ionization, providing the most accurate correction for recovery and matrix effects.[7][9] This is why regulatory bodies like the U.S. Food and Drug Administration (FDA) strongly recommend using a SIL-IS for bioanalytical methods.[3][11]

Causality in Action: Because the SIL-IS and analyte have nearly identical molecular structures and properties, any factor that suppresses the analyte's ionization will suppress the SIL-IS's ionization to the same degree. The ratio of their signals, therefore, remains constant, preserving the quantitative integrity of the measurement.

Potential Pitfalls & Expert Considerations:

-

Isotopic Purity: SIL-IS are rarely 100% pure and may contain a small amount of the unlabeled analyte.[6] It is crucial to verify that this impurity does not contribute more than 5% to the analyte signal at the Lower Limit of Quantification (LLOQ).[6]

-